molecular formula C10H15NO2 B012971 1-(2,4-dimethoxyphenyl)-N-methylmethanamine CAS No. 102503-23-1

1-(2,4-dimethoxyphenyl)-N-methylmethanamine

Cat. No.: B012971
CAS No.: 102503-23-1
M. Wt: 181.23 g/mol
InChI Key: ULVUWTHGZHDWMW-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-N-methylmethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a dimethoxyphenyl group attached to a methanamine moiety

Biochemical Analysis

Biochemical Properties

The compound 1-(2,4-dimethoxyphenyl)-N-methylmethanamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit bacterial RNA polymerase (RNAP), which is a key enzyme involved in the synthesis of RNAs in bacteria . The nature of these interactions is complex and may involve various types of bonding, including hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been reported to have antimicrobial activity against certain Gram-positive bacteria, but not against Gram-negative bacteria . It is also known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with the switch region of bacterial RNAP, which is a key part of the enzyme’s active site . This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of RNAs in bacteria.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, its antimicrobial activity may vary depending on the duration of exposure and the specific conditions of the experiment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylmethanamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine. The process can be summarized as follows:

    Condensation Reaction: 2,4-dimethoxybenzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a suitable reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-N-methylmethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxybenzylamine: Similar in structure but lacks the N-methyl group.

    2,4-dimethoxyphenethylamine: Contains an ethyl group instead of a methyl group on the amine.

Uniqueness

1-(2,4-dimethoxyphenyl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVUWTHGZHDWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368580
Record name 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102503-23-1
Record name 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,4-dimethoxyphenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Dimethoxybenzaldehyde (5.0 g) was dissolved in methanol (60 mL), and a 40% methanol solution (9.3 mL) of methylamine was added at room temperature. The mixture was stirred at room temperature for 1 hr, and sodium borohydride (1.37 g) was added by small portions under ice-cooling. The mixture was stirred at room temperature for 3 hr, treated with 1 mol/L hydrochloric acid under ice-cooling, and methanol was evaporated under reduced pressure. The residue was diluted with ethyl acetate, basified with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (eluent: hexane:ethyl acetate=4:1→2:1) to give the title compound as a colorless oil (yield 4.41 g, 81%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.3 mL
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

N-(2,4-Dimethoxy-benzyl)-formamide (0.50 g, 2.6 mmol) was added slowly to a suspension of the lithium tetrahydroaluminate (0.19 g, 5.1 mmol) in ether (30 mL, 200 mmol) at −78° C. The reaction mixture was warmed slowly to rt and stirred at rt under an atmosphere of Argon over night. The reaction was quenched at 0° C. by the sequential addition of 0.19 ml of H2O, 0.19 ml of 15% aq NaOH solution, and 0.57 ml of the H2O. The inorganic solids were removed by filtration and washed with ether. The ether filtrate was washed with water and brine, dried over Na2SO4. Evaporation of the solvent gave the product as a pale yellow oil (0.38 g, 82%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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